

# Application Note: Characterization of Rochelle Salt using X-ray Diffraction (XRD)

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## Compound of Interest

Compound Name: Rochelle salt

Cat. No.: B15598908

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Rochelle salt** (Sodium Potassium Tartrate Tetrahydrate,  $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ ) is a well-known piezoelectric and ferroelectric material. Its unique electrical properties are intrinsically linked to its crystal structure. X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure, phase, and other structural properties of materials. This application note provides a detailed protocol for the characterization of **Rochelle salt** using XRD, which is crucial for quality control, phase transition studies, and understanding its structure-property relationships in various applications, including pharmaceuticals and electronics.

**Rochelle salt** exhibits a complex crystal structure that undergoes temperature-dependent phase transitions. At room temperature, it is in a ferroelectric phase, which is bracketed by two Curie points at 255 K (-18°C) and 297 K (24°C).<sup>[1][2]</sup> Below 255 K and above 297 K, it transitions into a paraelectric phase.<sup>[1][2][3]</sup> These phase transitions involve subtle changes in the crystal lattice, which can be effectively monitored using XRD.

Key Applications of XRD in **Rochelle Salt** Characterization:

- Phase Identification: Confirming the crystalline phase of **Rochelle salt** and identifying any impurities.

- **Crystal Structure Analysis:** Determining the lattice parameters, space group, and atomic coordinates.
- **Phase Transition Studies:** Investigating the structural changes that occur during the ferroelectric to paraelectric phase transitions by performing temperature-dependent XRD measurements.
- **Crystallinity Assessment:** Evaluating the degree of crystallinity of a sample.
- **Particle Size and Strain Analysis:** Estimating crystallite size and lattice strain from peak broadening.

## Experimental Protocols

This section details the methodologies for sample preparation and XRD data acquisition for both powder and single-crystal **Rochelle salt**.

### Sample Preparation

a) Synthesis of **Rochelle Salt** Crystals:

**Rochelle salt** crystals can be grown from a saturated aqueous solution.<sup>[1]</sup>

- **Materials:** Cream of tartar (potassium bitartrate), sodium carbonate (soda ash), and distilled water.
- **Procedure:**
  - Prepare a saturated solution of cream of tartar in hot distilled water.
  - Slowly add sodium carbonate to the solution until effervescence ceases. This indicates the neutralization of the tartaric acid.
  - Filter the hot solution to remove any impurities.
  - Allow the solution to cool slowly and evaporate at room temperature. Large, transparent crystals of **Rochelle salt** will form over time.

- Carefully remove the crystals from the solution and dry them with a lint-free cloth.

#### b) Preparation for Powder XRD (PXRD):

- Take a well-formed **Rochelle salt** crystal and gently grind it into a fine, homogeneous powder using an agate mortar and pestle.
- The fine powder is then mounted onto a sample holder. Ensure a flat, smooth surface for the analysis to minimize preferred orientation effects.

#### c) Preparation for Single-Crystal XRD:

- Select a small, high-quality single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects.
- Mount the crystal on a goniometer head using a suitable adhesive or oil.

## XRD Data Acquisition

#### a) Powder X-ray Diffraction (PXRD):

- Instrument: A standard powder diffractometer (e.g., Rigaku SmartLab).[4]
- X-ray Source: Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).[4]
- Voltage and Current: 30 kV and 15 mA.[4]
- Scan Range ( $2\theta$ ):  $10^\circ$  to  $50^\circ$ .[4]
- Scan Speed:  $5^\circ/\text{min}$ .[4]
- Step Size:  $0.02^\circ$ .[4]
- Temperature: Room temperature.

#### b) Single-Crystal X-ray Diffraction:

- Instrument: A single-crystal diffractometer (e.g., Oxford Diffraction Gemini R Ultra with a Ruby CCD detector).[1]

- X-ray Source: Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[\[1\]](#)
- Temperature Control: A temperature control device (e.g., a cryostream) is essential for studying phase transitions. Data can be collected at various temperatures, for instance, from 308 K down to 100 K, to observe the paraelectric-ferroelectric-paraelectric phase transitions. [\[1\]](#)[\[3\]](#)
- Data Collection Strategy: A series of diffraction frames are collected by rotating the crystal through different angles. The collection strategy should be optimized to ensure complete data coverage and redundancy.

## Data Presentation

The quantitative data obtained from the XRD analysis of **Rochelle salt** at room temperature is summarized in the table below.

Table 1: Powder XRD Data for **Rochelle Salt** at Room Temperature

$2\theta$ (°)	d-spacing (Å)	(hkl)
16.41	5.397	(210)
19.72	4.498	(220)
20.96	4.235	(211)
23.81	3.734	(031)
24.42	3.642	(221)
27.60	3.229	(231)
28.12	3.171	(002)
29.71	3.004	(321)
32.83	2.726	(410)
35.62	2.518	(132)
39.63	2.272	(440)
44.92	2.016	(113)

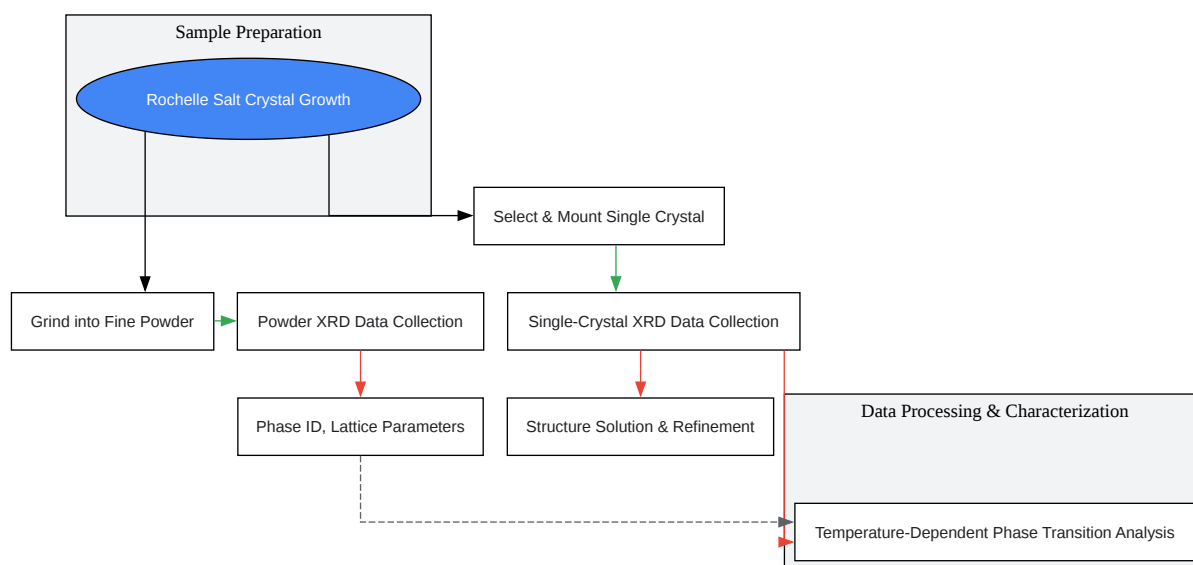
Data sourced from IRJET, Vol. 9, Issue 5, May 2022.[4]

Crystal System: Orthorhombic[4] Space Group:  $P2_12_12_1$ [4] Lattice Parameters:[4]

- $a = 11.7859 \text{ \AA}$
- $b = 14.1972 \text{ \AA}$
- $c = 6.1875 \text{ \AA}$

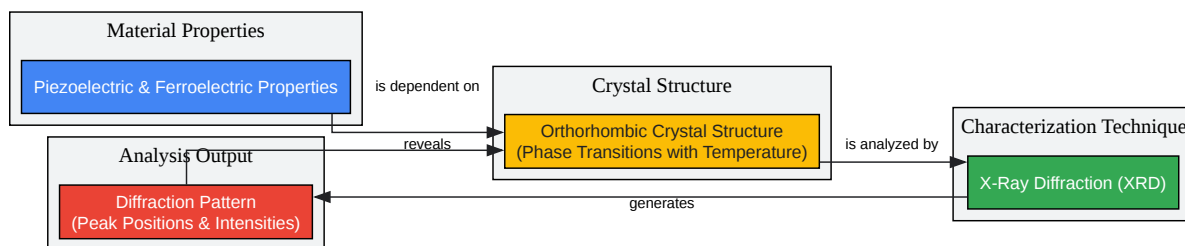
## Mandatory Visualization

The following diagrams illustrate the experimental workflow for the characterization of **Rochelle salt** using XRD.



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Caption: Experimental workflow for XRD characterization of **Rochelle salt**.



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Caption: Logical relationship in **Rochelle salt** characterization.

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## References

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